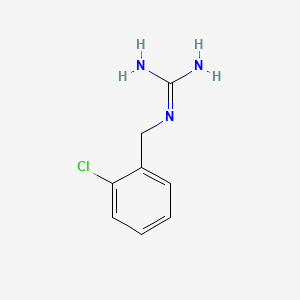
1-(2-Chlorobenzyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzyl)guanidine is a compound with the molecular formula C8H10ClN3. Its average mass is 183.638 Da and its monoisotopic mass is 183.056320 Da .
Synthesis Analysis
The synthesis of guanidines often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzyl)guanidine includes a guanidine group attached to a benzyl group with a chlorine atom on the second carbon . The guanidine group is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond .Chemical Reactions Analysis
Guanidines are known to be strong organic bases and are often involved in nucleophilic addition reactions . For example, they can react with carbodiimides to form corresponding guanidines .Physical And Chemical Properties Analysis
The physical and chemical properties of guanidines are influenced by their high basicity, planarity, and ability to form hydrogen bonds . Guanidines are often protonated at physiological pH, forming guanidinium ions .Wissenschaftliche Forschungsanwendungen
Organocatalysis
Guanidine-based organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They have been used in asymmetric organic transformation reactions . The guanidine group, due to its diverse functionalities, is a relatively new research area in chiral compound synthesis .
Stereoselective Organic Transformation
Guanidine-containing chiral organocatalysts have been used in stereoselective organic transformation reactions . The synthesis of enantiomerically pure molecules having multiple chiral centers is one of the ultimate goals in organic chemistry due to their importance in pharmaceutical science .
Synthesis of Biologically Active Molecules
Guanidines have been used in the synthesis of biologically active molecules . Their ability to form hydrogen bonds, their planarity, and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .
DNA Minor Groove Binders
Guanidines have found applications as DNA minor groove binders . The planarity of the guanidinium cation often determines the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Kinase Inhibitors
Guanidines have been used as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a key role in a variety of cellular processes .
α2-Noradrenaline Receptors Antagonists
Guanidines have been used as α2-noradrenaline receptors antagonists . These receptors are a class of G protein-coupled receptors involved in the regulation of neurotransmitter release .
Superbases and Organocatalysis
Bicyclic guanidine-containing compounds such as 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole have received considerable attention due to their unique properties as superbases and application in organocatalysis .
Efficient Access to Diverse Guanidines
A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Wirkmechanismus
Target of Action
1-(2-Chlorobenzyl)guanidine is a derivative of guanidine . Guanidine primarily targets the aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes .
Mode of Action
Guanidine appears to act by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine derivatives have been found to trigger cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular atp .
Pharmacokinetics
Guanidine is known to be rapidly absorbed and distributed .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
Action Environment
The efficacy of guanidine derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Zukünftige Richtungen
Guanidines are being explored for their potential in various biological applications, including as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Dendritic analogues of cell-penetrating peptides, with multiple guanidine groups on their peripheries, are also being developed for their potential in clinical therapeutics and imaging agents .
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIBCPLFOPWWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


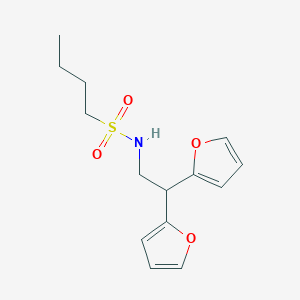
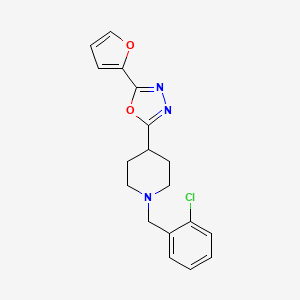
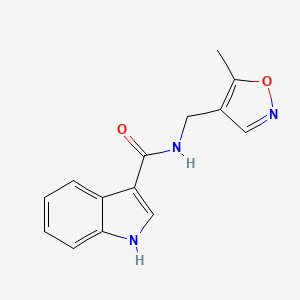
![1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2753163.png)
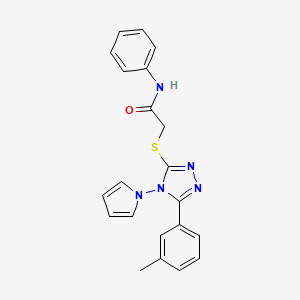
![N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2753166.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2753167.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2753175.png)
![3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753179.png)

![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)